2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate
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Overview
Description
2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their bioactive properties and are often found in pharmaceuticals and pesticides . The compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring.
Preparation Methods
The synthesis of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of catechol with disubstituted halomethanes . The reaction conditions often require the use of aprotic polar solvents to facilitate the methylenation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzodioxole ring can undergo nitration, sulfonation, or halogenation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Biology: It has been studied for its potential as a COX inhibitor and cytotoxic agent.
Medicine: Its derivatives are explored for their analgesic, anti-inflammatory, and antipyretic properties.
Industry: It is used in the formulation of certain pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar compounds include:
1,3-Benzodioxole: A benzene derivative with a methylenedioxy functional group.
2- { [ (2H-1,3-benzodioxol-5-yl) (hydroxy)methylidene]amino}acetic acid: Another benzodioxole derivative with different functional groups.
2-ETHOXY-2-METHYL-1,3-BENZODIOXOLE: A related compound with an ethoxy group. The uniqueness of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate lies in its specific functional groups that confer distinct bioactive properties.
Properties
CAS No. |
61083-32-7 |
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Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2-ethyl-2-methoxy-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-5-13(16-4)18-10-8-6-7-9(11(10)19-13)17-12(15)14(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
IDZFFECDJVFROV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C)OC |
Origin of Product |
United States |
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